
Pyrimidine, 4,6-dichloro-5-phenyl-2-(2-pyridinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrimidine, 4,6-dichloro-5-phenyl-2-(2-pyridinyl)-: is a heterocyclic aromatic organic compound. Pyrimidines are a class of compounds that contain a six-membered ring with two nitrogen atoms at positions 1 and 3. This specific compound is characterized by the presence of chlorine atoms at positions 4 and 6, a phenyl group at position 5, and a pyridinyl group at position 2. Pyrimidines are known for their wide range of biological activities and are found in many natural and synthetic compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of pyrimidine derivatives typically involves the condensation of amidines with β-dicarbonyl compounds. For the preparation of 4,6-dichloro-5-phenyl-2-(2-pyridinyl)-pyrimidine, a common method involves the reaction of 2-chloropyridine with benzoyl chloride in the presence of a base, followed by cyclization with guanidine . The reaction conditions often require elevated temperatures and the use of solvents such as ethanol or acetonitrile.
Industrial Production Methods: Industrial production of pyrimidine derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts and optimized reaction conditions are crucial for scaling up the synthesis while maintaining product purity and minimizing by-products .
Analyse Chemischer Reaktionen
Types of Reactions: Pyrimidine, 4,6-dichloro-5-phenyl-2-(2-pyridinyl)- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 4 and 6 can be substituted with nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form N-oxides or reduction to form dihydropyrimidines.
Cyclization Reactions: It can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium amide or thiourea in solvents like ethanol or DMF.
Oxidation Reactions: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution Products: Amino or thio-substituted pyrimidines.
Oxidation Products: Pyrimidine N-oxides.
Reduction Products: Dihydropyrimidines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Pyrimidine derivatives are widely used as building blocks in organic synthesis. They serve as intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine: Pyrimidine, 4,6-dichloro-5-phenyl-2-(2-pyridinyl)- has shown potential in various biological applications. It exhibits anti-inflammatory, antiviral, and anticancer activities. The compound can inhibit the activity of certain enzymes and proteins involved in disease pathways .
Industry: In the industrial sector, pyrimidine derivatives are used in the production of dyes, pigments, and polymers. They also find applications in the development of new materials with specific properties .
Wirkmechanismus
The mechanism of action of pyrimidine, 4,6-dichloro-5-phenyl-2-(2-pyridinyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and disrupting metabolic pathways. In cancer cells, it can induce apoptosis by interfering with DNA synthesis and repair mechanisms .
Vergleich Mit ähnlichen Verbindungen
- Pyrimidine, 4,6-dichloro-5-methyl-2-(2-pyridinyl)-
- Pyrimidine, 4,6-dichloro-5-(2-trifluoromethylphenyl)-
- 2,4-Diamino-5-phenyl-6-ethylpyrimidine
Comparison: While these compounds share the pyrimidine core structure, their substituents at various positions confer different chemical and biological properties. For example, the presence of a trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while amino groups can increase its solubility and reactivity .
Eigenschaften
CAS-Nummer |
10198-78-4 |
|---|---|
Molekularformel |
C15H9Cl2N3 |
Molekulargewicht |
302.2 g/mol |
IUPAC-Name |
4,6-dichloro-5-phenyl-2-pyridin-2-ylpyrimidine |
InChI |
InChI=1S/C15H9Cl2N3/c16-13-12(10-6-2-1-3-7-10)14(17)20-15(19-13)11-8-4-5-9-18-11/h1-9H |
InChI-Schlüssel |
ARQMRNKGOQCCDL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(N=C(N=C2Cl)C3=CC=CC=N3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



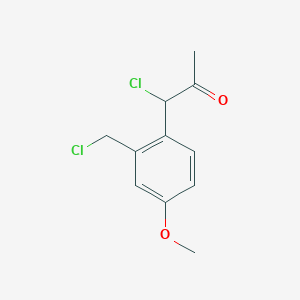
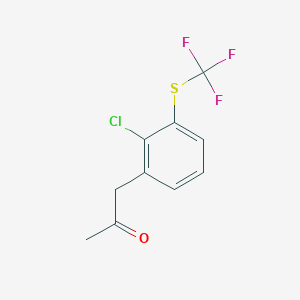


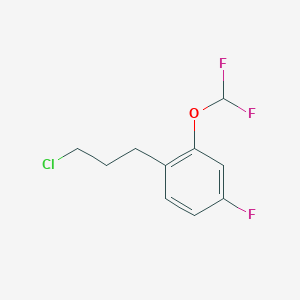
![(3,3'-Dimethoxy-[2,2'-bithiophene]-5,5'-diyl)bis(trimethylstannane)](/img/structure/B14057828.png)
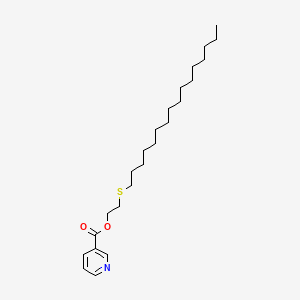
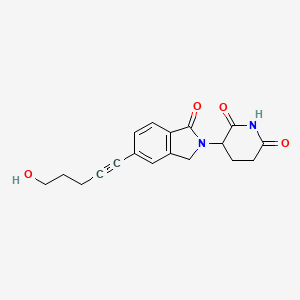
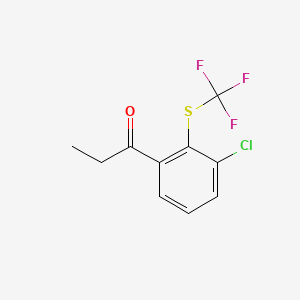

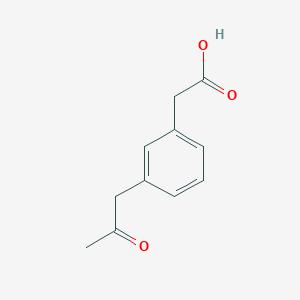
![[2-Chloro-6-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14057861.png)

